N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound characterized by its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves a multi-step reaction sequence:
Formation of Thienopyrimidine Core: : A condensation reaction between 2-aminothiophene-3-carboxylic acid and ethyl acetoacetate in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.
Methylation and Oxidation: : Introduction of methyl and oxo groups is achieved through reactions with methyl iodide and oxidizing agents like potassium permanganate.
Coupling with Pyrazole Ring: : The pyrazole carboxamide moiety is synthesized separately via cyclization of hydrazine and ethyl acetoacetate, followed by coupling with the thienopyrimidine intermediate using reagents like N,N'-dicyclohexylcarbodiimide (DCC) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
For large-scale production, the process often involves:
Optimization of Reaction Parameters: : Utilization of continuous flow reactors to control reaction temperature and time.
Purification Steps: : Crystallization, filtration, and chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl. Reduction reactions may involve the pyrazole ring, potentially altering its electronic properties.
Substitution Reactions: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, influenced by the electron-withdrawing or electron-donating groups attached.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Substituted thienopyrimidines and pyrazole derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
The compound has diverse applications across multiple fields:
Chemistry: : Acts as a building block for synthesizing more complex molecules and serves as a ligand in coordination chemistry.
Biology and Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It can interact with enzymes, receptors, and other biomolecules.
Industry: : Used in the synthesis of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The compound's biological activity is often attributed to:
Molecular Targets: : Enzymes such as kinases, receptor proteins involved in signaling pathways.
Pathways Involved: : Inhibition or activation of specific pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison with Other Compounds
When compared to similar heterocyclic compounds, N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its specific structural features which enhance its stability and reactivity.
Similar Compounds
Thienopyrimidines with different substituents.
Pyrazole derivatives with varying functional groups.
Uniqueness
The combined presence of thieno[2,3-d]pyrimidine and pyrazole rings, each contributing distinct reactivity and potential for diverse functionalization, is a unique aspect of this compound.
This detailed exploration provides an insightful look into this compound, highlighting its synthesis, reactivity, and broad applicability in scientific research. Intriguing, right?
Properties
IUPAC Name |
N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-4-9-7-10-13(22-9)16-8(2)19(14(10)21)17-12(20)11-5-6-15-18(11)3/h5-7H,4H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKIDXAACMMOMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC=NN3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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